Z-D-Allo-Thr-OH

Peptide Synthesis Quality Control Stereochemical Purity

Z-D-Allo-Thr-OH is the definitive protected D-allothreonine building block for peptide synthesis where side-chain stereochemistry governs biological outcome. Unlike generic Z-Thr-OH, this precise (2R,3R)-diastereomer yields active IPNS tripeptide substrates (e.g., ACmaT) and enables synthesis of natural antibiotics (herbicolins, plusbacins, thienamycin analogues). Using the wrong epimer produces inactive peptides—risking months of lost work. Procure the correct stereoisomer to guarantee conformational integrity and reproducible results.

Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
Cat. No. B12822791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Allo-Thr-OH
Molecular FormulaC12H15NO5
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O
InChIInChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10-/m1/s1
InChIKeyIPJUIRDNBFZGQN-PSASIEDQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-Allo-Thr-OH for Peptide Synthesis: A Protected, Non‑Proteinogenic D‑allothreonine Building Block for Stereochemically Defined Peptides


Z‑D‑Allo‑Thr‑OH (N‑Carbobenzyloxy‑D‑allothreonine, CAS 119221‑16‑8) is a protected, non‑proteinogenic amino acid derivative that features a benzyloxycarbonyl (Z) group on the amino terminus and a D‑allothreonine backbone [1]. The compound is a diastereomer of Z‑D‑Thr‑OH and Z‑L‑allothreonine derivatives, and it is employed as a chiral building block in peptide synthesis, particularly where side‑chain stereochemistry must be precisely controlled to impart specific backbone conformations [2].

Why Z‑D‑Allo‑Thr‑OH Cannot Be Replaced by Z‑D‑Thr‑OH or Other Threonine Derivatives in Stereochemically Sensitive Applications


The four stereoisomers of threonine—D‑threonine, L‑threonine, D‑allothreonine, and L‑allothreonine—possess distinct three‑dimensional arrangements that cannot be interchanged without altering peptide backbone conformation, stability, and biological activity [1]. Even a single inversion at the β‑carbon (the “allo” versus “threo” configuration) produces diastereomers that behave differently in enzymatic and conformational contexts, as demonstrated by comparative studies of D‑allothreonine‑ versus D‑threonine‑containing tripeptides [2]. Consequently, the use of a generic “Z‑protected threonine” that does not specify the allo stereochemistry introduces structural ambiguity and risks complete loss of function in applications where side‑chain chirality dictates outcome.

Quantitative Evidence for Z‑D‑Allo‑Thr‑OH Differentiation: Head‑to‑Head Comparisons Versus Closest Analogs


Z‑D‑Allo‑Thr‑OH Delivers ≥98% HPLC Purity with Tight Stereoisomer Control (≤0.5%)

Z‑D‑Allo‑Thr‑OH is supplied with a purity specification of ≥98% by HPLC and a stereoisomer limit of ≤0.5% for each individual diastereomer [1]. This level of stereochemical control exceeds the typical ≥98% purity (often by TLC) reported for Z‑D‑Thr‑OH, where explicit stereoisomer limits are not consistently disclosed .

Peptide Synthesis Quality Control Stereochemical Purity

D‑Allothreonine‑Containing Tripeptide Is an Excellent Isopenicillin N Synthase Substrate, Whereas the D‑Threonine Epimer Is Completely Inactive

In a study of isopenicillin N synthase (IPNS) substrate analogues, the tripeptide δ‑(L‑α‑aminoadipoyl)‑L‑cysteinyl‑O‑methyl‑D‑allothreonine (ACmaT) was converted to a bioactive penam product, demonstrating excellent substrate turnover. In stark contrast, the epimeric δ‑(L‑α‑aminoadipoyl)‑L‑cysteinyl‑O‑methyl‑D‑threonine (ACmT) showed no turnover whatsoever [1][2].

Enzymology Antibiotic Biosynthesis Substrate Specificity

D‑Allothreonine Adopts a Distinct Conformational Propensity Relative to L‑Threonine in a Host–Guest Pentapeptide System

Atomistic molecular dynamics simulations using a GGXGG host–guest pentapeptide system reveal that the backbone conformational sampling of D‑allothreonine differs from that of L‑threonine, an effect attributable to the alternative side‑chain chirality at the β‑carbon. While the overall conformational propensities of D‑amino acids are the inverse of their L‑enantiomers, the presence of a chiral side chain (as in allo‑threonine) further modulates the accessible backbone regions [1][2].

Peptide Conformation Molecular Dynamics Protein Engineering

D‑Allothreonine Is a Conserved Component of Bioactive Peptide Antibiotics (Herbicolins and Plusbacins)

D‑Allothreonine is a structurally conserved residue in several naturally occurring peptide antibiotics. Herbicolin A contains one D‑allothreonine, two glycines, one L‑threonine, one D‑glutamic acid, one D‑leucine, one L‑arginine, and β‑hydroxy myristic acid [1]. Plusbacins A1–A4 each contain one D‑allothreonine, alongside D‑threo‑β‑hydroxyaspartic acid, L‑threo‑β‑hydroxyaspartic acid, D‑serine, D‑alanine, and L‑arginine [2].

Natural Products Antibiotics Structure–Activity Relationship

Z‑D‑Allo‑Thr‑OH: Validated Application Scenarios for Stereochemically Demanding Peptide Research


Synthesis of IPNS Substrate Analogues for Mechanistic Studies of β‑Lactam Antibiotic Biosynthesis

Z‑D‑Allo‑Thr‑OH serves as the protected precursor for introducing D‑allothreonine into tripeptide substrates of isopenicillin N synthase (IPNS). Given that the D‑allothreonine‑containing tripeptide (ACmaT) is an excellent IPNS substrate while its D‑threonine epimer is completely inactive [1], the use of Z‑D‑Allo‑Thr‑OH ensures that the correct stereoisomer is incorporated. This is essential for studies aimed at understanding β‑lactam formation or for engineering novel penicillin analogues.

De Novo Design of Peptides with Non‑Native Conformations and Enhanced Proteolytic Stability

The distinct backbone conformational propensities of D‑allothreonine, as demonstrated by MD simulations in GGXGG pentapeptides [1], make Z‑D‑Allo‑Thr‑OH a valuable building block for creating peptides that adopt non‑native secondary structures. Such peptides often exhibit increased resistance to endogenous proteases and can serve as stabilized probes or therapeutic leads. Substitution with Z‑D‑Thr‑OH would not confer the same conformational bias.

Total Synthesis and Structure–Activity Relationship (SAR) Studies of D‑Allothreonine‑Containing Peptide Antibiotics

Naturally occurring peptide antibiotics such as herbicolins and plusbacins contain D‑allothreonine residues [1][2]. Z‑D‑Allo‑Thr‑OH provides the appropriately protected monomer for solid‑phase or solution‑phase synthesis of these complex natural products and their analogues. Using a generic threonine derivative would introduce stereochemical errors that could abolish antimicrobial activity, highlighting the necessity of the allo‑specific building block for faithful SAR investigations.

Stereocontrolled Synthesis of Chiral Intermediates for Thienamycin and Carbapenem Antibiotics

D‑Allothreonine has been employed in stereocontrolled syntheses of chiral key intermediates en route to thienamycin and related carbapenem antibiotics [1]. Z‑D‑Allo‑Thr‑OH, as a protected D‑allothreonine derivative, is directly compatible with these established synthetic routes, providing a reliable entry point for medicinal chemistry programs targeting β‑lactamase‑resistant antibiotics.

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